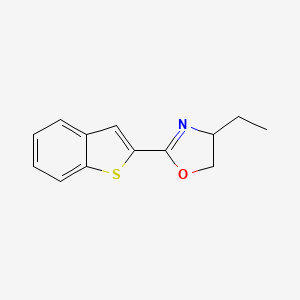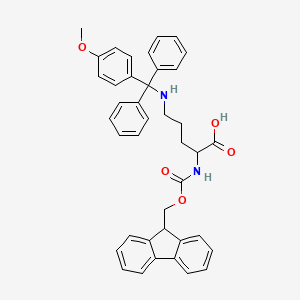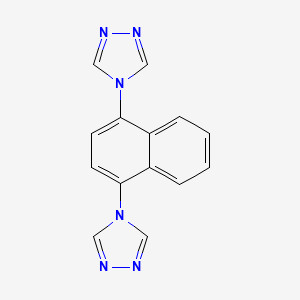
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene is a compound that features a naphthalene core substituted with two 1,2,4-triazole rings at the 1 and 4 positions. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole rings imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-diaminonaphthalene with formamide and hydrazine hydrate, which leads to the formation of the triazole rings. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form more reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of alkylated or arylated derivatives.
Scientific Research Applications
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Environmental Science: The compound’s derivatives are investigated for their potential use in detecting and removing pollutants from water.
Mechanism of Action
The mechanism of action of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(4H-1,2,4-triazol-4-yl)benzene: Similar to 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene but with a benzene core instead of a naphthalene core.
1,3-Di(4H-1,2,4-triazol-4-yl)propane: Features a propane backbone with two triazole rings.
Uniqueness
This compound is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene or propane derivatives. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and coordination chemistry .
Properties
Molecular Formula |
C14H10N6 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-[4-(1,2,4-triazol-4-yl)naphthalen-1-yl]-1,2,4-triazole |
InChI |
InChI=1S/C14H10N6/c1-2-4-12-11(3-1)13(19-7-15-16-8-19)5-6-14(12)20-9-17-18-10-20/h1-10H |
InChI Key |
MRFCTEBQUXSJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N3C=NN=C3)N4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)
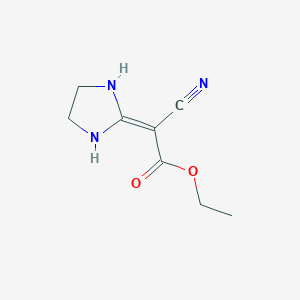
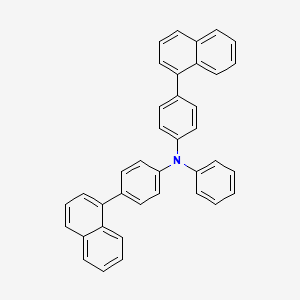
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15156415.png)
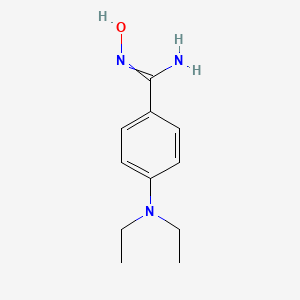
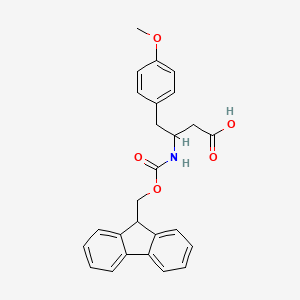
![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
